(3-Azidoazetidin-1-yl)(2-chloro-6-fluorophenyl)methanone
Overview
Description
(3-Azidoazetidin-1-yl)(2-chloro-6-fluorophenyl)methanone is a useful research compound. Its molecular formula is C10H8ClFN4O and its molecular weight is 254.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
- A study on the synthesis and crystal structure of a related compound highlighted its distinct inhibition on the proliferation of various cancer cell lines, indicating potential applications in cancer research and therapy (Zhi-hua Tang & W. Fu, 2018).
Drug Formulation Enhancement
- Research focused on developing precipitation-resistant solution formulations to increase in vivo exposure of poorly water-soluble compounds showcases the importance of chemical modifications for enhancing drug delivery and efficacy (Lori Burton et al., 2012).
Novel Synthesis Approaches
- A dipolar cycloaddition reaction was developed to access novel compounds with significant biological activities, demonstrating advanced synthesis techniques that could be applied to the synthesis of (3-Azidoazetidin-1-yl)(2-chloro-6-fluorophenyl)methanone and its analogs for potential therapeutic uses (C. Chrovian et al., 2018).
Antibacterial and Antifungal Properties
- The design and evaluation of novel compounds for antibacterial and antifungal activities, as well as their synthesis and biological importance, suggest a potential area of application for the target compound in developing new antimicrobial agents (Pushkal Samadhiya et al., 2012).
Properties
IUPAC Name |
(3-azidoazetidin-1-yl)-(2-chloro-6-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN4O/c11-7-2-1-3-8(12)9(7)10(17)16-4-6(5-16)14-15-13/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKCYERMJDPCTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2Cl)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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